N-(2,4-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide
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Overview
Description
N-(2,4-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as an aldehyde or ketone, under acidic or basic conditions.
Introduction of the Propanamide Moiety: The propanamide group can be introduced by reacting the benzothiazole derivative with a suitable acylating agent, such as propanoyl chloride, in the presence of a base like pyridine or triethylamine.
Substitution with 2,4-difluorophenyl Group: The final step involves the substitution of the benzothiazole derivative with 2,4-difluorophenylamine under suitable conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, or nitrating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole or phenyl derivatives.
Scientific Research Applications
N-(2,4-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide has several scientific research applications, including:
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Pharmaceuticals: The compound can be used as a lead compound for the development of new drugs.
Material Science: It may be explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetamide
- N-(2,4-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)butanamide
Uniqueness
N-(2,4-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide is unique due to its specific substitution pattern and the presence of both the benzothiazole and propanamide moieties. This combination of structural features may confer unique biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H12F2N2O2S |
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Molecular Weight |
334.3 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
InChI |
InChI=1S/C16H12F2N2O2S/c17-10-5-6-12(11(18)9-10)19-15(21)7-8-20-13-3-1-2-4-14(13)23-16(20)22/h1-6,9H,7-8H2,(H,19,21) |
InChI Key |
NWDIIYCPXNTIOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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